Compound Description: Idelalisib is a first-generation, selective, oral inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) []. It has demonstrated clinical efficacy in treating relapsed/refractory chronic lymphocytic leukemia (CLL) but is associated with a high rate of discontinuation due to immune-related severe adverse events, including hepatotoxicity, colitis, and pneumonitis [, , ]. These side effects are thought to be linked to idelalisib's effects on the T-cell compartment, particularly its impact on regulatory T cells (Tregs) [, ].
Relevance: Idelalisib is structurally related to TGR-1202 hydrochloride as both are selective inhibitors of PI3Kδ, a key target in various hematologic malignancies [, , , , ]. The research presented in these papers often compares and contrasts the activity and safety profiles of idelalisib and TGR-1202 hydrochloride, particularly in the context of CLL treatment [, , ].
Duvelisib (IPI-145)
Compound Description: Duvelisib is an oral inhibitor of both PI3Kδ and PI3Kγ [, ]. It has shown clinical efficacy in preclinical and clinical studies, but similar to idelalisib, it also presents toxicity concerns [, ]. Studies suggest that duvelisib negatively impacts Tregs, leading to potential immune-related side effects [].
Carfilzomib (CFZ)
Compound Description: Carfilzomib is a proteasome inhibitor that exhibits potent activity against various B- and T-cell lymphomas []. It acts by inhibiting the activation of NF-κB, a key regulator of cell survival and proliferation [].
Relevance: Although structurally distinct from TGR-1202 hydrochloride, carfilzomib is investigated in combination with TGR-1202 hydrochloride due to their complementary mechanisms of action in targeting lymphoma cells []. Preclinical studies demonstrate that this combination exhibits remarkable synergy in killing both B- and T-cell lymphoma cells, suggesting a potential therapeutic advantage [].
RP6530
Compound Description: RP6530 is a novel, highly specific, oral, dual inhibitor of PI3Kδ and PI3Kγ []. It has shown efficacy in inhibiting Akt phosphorylation and inducing apoptosis in various lymphoma and leukemia cell lines [].
Relevance: RP6530, like TGR-1202 hydrochloride, targets PI3Kδ and is being explored as a potential treatment for hematologic malignancies []. Their shared focus on PI3Kδ inhibition makes them structurally related compounds, although RP6530's additional targeting of PI3Kγ sets them apart []. The research highlights the importance of PI3Kδ inhibition in treating hematologic malignancies, further emphasizing the relevance of TGR-1202 hydrochloride as a selective inhibitor of this target [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Marginal zone lymphoma is a rare, slowly progressing type of non-Hodgkin lymphoma initially treated with [rituximab] (an anti-CD20 drug), either alone or in combination with chemotherapy. Unfortunately, many patients experience a relapse or develop resistance to these drugs. Treatment options then become limited, and alternate treatments for the lymphoma are required to control disease progression. Follicular lymphoma is also treated with rituximab and other chemotherapeutic agents, but may show similar progression. On February 5, 2021, the Food and Drug Administration granted accelerated approval to umbralisib, a kinase inhibitor for PI3K-delta and casein kinase CK1-epsilon, based on promising results from clinical trials. It was marketed as Ukoniq by TG Therapeutics and has been approved for the treatment of relapsing and refractory marginal cell lymphoma and follicular lymphoma in adults. Umbralisib inhibits casein kinase, a primary regulator of protein translation, kinase-1ε, distinguishing it from other lymphoma treatments. While it initially offered a promising therapy for patients experiencing relapsing or refractory disease, umbralisib was withdrawn from the market due to safety concerns as the drug was associated with a possible increased risk of death outweighing the benefits. Umbralisib is a Kinase Inhibitor. The mechanism of action of umbralisib is as a Kinase Inhibitor. Umbralisib is an oral kinase inhibitor that is was given accelerated approved for use in adults with relapsed or refractory marginal zone and follicular lymphoma in 2021, but the approval was withdrawn a year later because of data from a trial showing excess mortality with its use. Umbralisib was associated with a modest rate of serum enzyme elevations during therapy but was not reported to cause clinically apparent acute liver with symptoms or jaundice. Umbralisib is an orally bioavailable, selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3K) with potential antineoplastic activity. PI3K-delta inhibitor TGR-1202 inhibits PI3K and prevents the activation of the PI3K/AKT kinase signaling pathway. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in tumor cells and cells of the hematopoietic lineage. The targeted inhibition of PI3K-delta allows for PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival. See also: Umbralisib Tosylate (active moiety of).